Pyraclostrobin-d6

Isotopic Enrichment HR-MS NMR

Pyraclostrobin-d6 is the definitive gold-standard internal standard for isotope dilution mass spectrometry (IDMS) of pyraclostrobin residues. This ISO 17034-certified CRM features a +6 Da mass shift, ensuring exact co-elution with the native analyte to normalize matrix-induced ion suppression that can otherwise exceed 40% error. Unlike generic alternatives, its certified deuterium incorporation (>98%) and metrological traceability guarantee compliance with SANTE/11312/2021 and ISO/IEC 17025 requirements for regulatory submission. Essential for QuEChERS-LC-MS/MS analysis of animal-origin foods, fruits, vegetables, and environmental samples, it provides validated recoveries of 72.3–101.4% and LOQs down to 0.13 µg/kg.

Molecular Formula C19H18ClN3O4
Molecular Weight 393.9 g/mol
Cat. No. B13853834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyraclostrobin-d6
Molecular FormulaC19H18ClN3O4
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCOC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3
InChIKeyHZRSNVGNWUDEFX-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyraclostrobin-d6: Deuterated Analytical Reference Standard for Agrochemical Quantification


Pyraclostrobin-d6 is a stable isotope-labeled analog of the strobilurin fungicide pyraclostrobin, featuring the substitution of six hydrogen atoms with deuterium (²H) across designated molecular positions, yielding a molecular formula of C₁₉H₁₂D₆ClN₃O₄ and a nominal molecular weight of 393.85 g/mol . This compound is classified as a labeled analytical reference standard and is produced under ISO 17034 accreditation for certified reference materials, with typical isotopic purity specifications exceeding 98% deuterium incorporation [1]. As an isotopologue of the native fungicide, it retains nearly identical physicochemical properties—including solubility, chromatographic retention behavior, and ionization efficiency—while exhibiting a distinct mass shift of +6 Da in mass spectrometric detection, making it the gold-standard internal standard for isotope dilution mass spectrometry (IDMS) in pesticide residue analysis .

Pyraclostrobin-d6 vs. Unlabeled Native Standards: Why Matrix Effects Preclude Substitution


Attempting to substitute a non-deuterated internal standard for Pyraclostrobin-d6 in LC-MS/MS quantification of pyraclostrobin residues fundamentally compromises analytical accuracy. Native pyraclostrobin exhibits a matrix effect of up to 49.8% signal suppression in complex food matrices such as animal-origin foods, as demonstrated in multi-residue QuEChERS-LC-MS/MS validation studies [1]. This matrix-induced ionization suppression—which varies unpredictably across sample types, extraction conditions, and concentration levels—cannot be compensated for by external calibration or by using structurally dissimilar internal standards that do not co-elute precisely with the target analyte [2]. Pyraclostrobin-d6, by virtue of its near-identical physicochemical behavior and exact co-elution profile with the native compound, normalizes these variable matrix effects, thereby correcting for signal suppression that would otherwise produce quantitative errors exceeding 40% if left unmitigated [3]. Generic substitution therefore represents an uncontrolled variable that renders residue data non-compliant with SANTE/11312/2021 analytical quality control criteria requiring matrix effect compensation [4].

Pyraclostrobin-d6: Quantified Differentiation Evidence Versus Analogs and Native Standards


Isotopic Purity and Structural Integrity Validation for Pyraclostrobin-d6

Pyraclostrobin-d6 is manufactured as a certified reference material under ISO 17034 accreditation, with isotopic enrichment levels specified at ≥98% deuterium incorporation across the six labeled positions [1]. This contrasts with research-grade deuterated standards that may lack certified purity documentation or fail to meet regulatory traceability requirements for ISO/IEC 17025 accredited laboratories . The structural integrity and isotopic enrichment are validated via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a verifiable chain of metrological traceability that non-certified analogs cannot guarantee [2].

Isotopic Enrichment HR-MS NMR Certified Reference Material

Co-Elution Chromatographic Behavior of Pyraclostrobin-d6 Versus Native Pyraclostrobin

Pyraclostrobin-d6 co-elutes with native pyraclostrobin under reversed-phase LC conditions but exhibits a retention time shift of approximately -0.01 to -0.03 minutes relative to the non-deuterated analyte due to the deuterium isotope effect on hydrophobic interactions with the stationary phase [1]. This phenomenon—where deuterated analogs elute slightly earlier than their protiated counterparts—is a class-wide characteristic of perdeuterated compounds in reversed-phase liquid chromatography and must be accounted for during method validation to ensure proper integration of the internal standard peak [2]. In contrast, non-isotopic internal standards (e.g., structural analogs or matrix-matched external standards) exhibit fundamentally different retention behavior and cannot normalize injection-to-injection variability or matrix-induced suppression with equivalent precision [3].

LC-MS/MS Chromatographic Co-elution Retention Time Shift Deuterium Isotope Effect

Matrix Effect Compensation in Pyraclostrobin-d6 Isotope Dilution Quantification

In animal-origin food matrices analyzed by QuEChERS-LC-MS/MS, native pyraclostrobin exhibits a maximum matrix-induced ionization suppression of 49.8%, whereas the use of Pyraclostrobin-d6 as an isotopically matched internal standard corrects for this suppression, enabling validated recovery rates of 72.3–101.4% across spiking levels of 0.005, 0.05, and 0.5 mg/kg with relative standard deviations (RSD) ranging from 0.7 to 14.9% [1]. The co-elution of Pyraclostrobin-d6 with the native analyte ensures that both compounds experience identical matrix effects during electrospray ionization, and the +6 Da mass difference permits distinct multiple reaction monitoring (MRM) transitions for quantitation without ion cross-talk . In contrast, methods employing external standard calibration without isotopic internal standards would require matrix-matched calibration curves for each sample type to partially compensate for the 49.8% suppression, yet would still be vulnerable to between-sample matrix variability and injection-to-injection instrument drift [2].

Matrix Effect Ionization Suppression Isotope Dilution Mass Spectrometry Food Residue Analysis

Method Sensitivity and Detection Limits for Pyraclostrobin-d6-Supported Quantification

LC-MS/MS methods employing Pyraclostrobin-d6 as an internal standard achieve limits of detection (LOD) for pyraclostrobin between 0.04 and 1.26 μg/kg and limits of quantification (LOQ) between 0.13 and 4.20 μg/kg in animal-origin food matrices, with calibration linearity (R² > 0.99) spanning 0.001–1 mg/L [1]. In contrast, GC-based methods for pyraclostrobin (such as SPME-GC for blueberries) without deuterated internal standards yield substantially higher LOQ values, with reported detection and quantification limits of 26.0 μg/kg and 86.0 μg/kg respectively—approximately 20- to 200-fold less sensitive than the LC-MS/MS approach [2]. The incorporation of the isotopically labeled internal standard enables the use of optimized SPE and QuEChERS cleanup protocols without the need for matrix-matched calibration curves that would otherwise introduce additional variability at trace concentrations [3].

Limit of Detection Limit of Quantification LC-MS/MS Trace Residue Analysis

Metabolic Fate Tracking Using Pyraclostrobin-d6 in Environmental Fate Studies

Pyraclostrobin-d6, bearing six deuterium atoms at stable positions, enables the precise tracking of pyraclostrobin metabolism and environmental fate in soil, plant, and biological systems through isotope dilution mass spectrometry . The deuterium label permits differentiation between the parent compound and its metabolites—such as BF 500-3, which derives from cleavage of the ether linkage between the chlorophenol-pyrazole and tolyl-methoxycarbamate moieties—in complex biological matrices without the use of radioactive ¹⁴C tracers [1]. While Pyraclostrobin-d3 (three deuterium atoms) and Pyraclostrobin-¹³C₆-labeled standards also serve as internal standards, the six-deuterium substitution in Pyraclostrobin-d6 provides a larger mass shift (+6 Da) that offers enhanced spectral separation from the native analyte's M+1 and M+2 isotopic peaks, thereby minimizing isotopic cross-talk in complex multi-residue methods where multiple analytes are monitored simultaneously .

Metabolism Environmental Fate Deuterium Tracer Metabolite Identification

Regulatory Compliance and Procurement Certification for Pyraclostrobin-d6

Pyraclostrobin-d6 certified reference materials (CRMs) are produced under ISO 17034:2016 accreditation, which mandates rigorous characterization, homogeneity testing, stability monitoring, and metrological traceability to SI units through an unbroken chain of calibrations [1]. This certification status directly enables accredited laboratories (ISO/IEC 17025) to demonstrate the validity of their analytical results and satisfy the technical requirements of regulatory bodies including the European Commission (SANTE/11312/2021) and the U.S. EPA for pesticide residue enforcement data [2]. In contrast, non-certified deuterated standards—even those with claimed isotopic purity ≥98%—lack the formal certification documentation, uncertainty budgets, and traceability statements required for use in regulatory compliance testing, thereby introducing a liability risk in the event of an audit or legal challenge to analytical findings [3].

ISO 17034 Reference Material Certification Metrological Traceability Regulatory Compliance

Pyraclostrobin-d6: Optimal Application Scenarios for Scientific and Industrial Use


Regulatory Pesticide Residue Monitoring in Food and Feed (ISO/IEC 17025 Accredited Laboratories)

This is the primary and most well-supported application scenario for Pyraclostrobin-d6. In ISO/IEC 17025 accredited laboratories performing pesticide residue monitoring of animal-origin foods, fruits, vegetables, and grains, Pyraclostrobin-d6 serves as the internal standard in validated QuEChERS-LC-MS/MS methods. The matrix effect for native pyraclostrobin reaches 49.8% in these complex matrices [1], and the use of Pyraclostrobin-d6 corrects for this suppression, achieving recoveries of 72.3–101.4% with RSDs of 0.7–14.9% across spiking levels of 0.005–0.5 mg/kg [1]. The method achieves LOQs of 0.13–4.20 μg/kg—well below EU MRLs—and the ISO 17034 certification of Pyraclostrobin-d6 CRM ensures the metrological traceability required for regulatory data submission [2]. Laboratories that substitute non-certified deuterated standards or attempt external calibration without isotope dilution risk generating non-compliant data that fails SANTE/11312/2021 acceptance criteria.

Environmental Fate and Metabolism Studies Requiring Non-Radioactive Tracer Methodology

Pyraclostrobin-d6 enables the tracking of pyraclostrobin degradation and metabolite formation in soil, water, plant, and animal systems without the regulatory and safety burdens associated with radioactive ¹⁴C-labeled tracers. The six-deuterium label provides a +6 Da mass shift that distinguishes the parent compound from its primary metabolites (including BF 500-3, formed via ether linkage cleavage [3]) in HR-MS and LC-MS/MS analysis. This differential mass separation is superior to that provided by d3-labeled analogs (+3 Da) for minimizing interference from the native analyte's M+1 and M+2 isotopic envelope in complex environmental extracts . The application is particularly valuable for studies required under pesticide registration dossiers (OECD 307, 308, 309 for soil, aquatic, and water-sediment systems) where comprehensive metabolite profiling is mandated.

Multi-Residue Pesticide Screening Methods Requiring Validated Internal Standard Calibration

In multi-residue pesticide screening programs where dozens to hundreds of analytes are quantified simultaneously, Pyraclostrobin-d6 serves as the analyte-specific internal standard for pyraclostrobin quantification within broader method validation frameworks. The isotopic internal standard approach using Pyraclostrobin-d6 has been demonstrated to provide linear calibration (R² > 0.99) over a concentration range of 0.001–1 mg/L with LODs of 0.04–1.26 μg/kg across seven different animal-origin food matrices [1]. This performance compares favorably to alternative approaches such as GC-based methods (SPME-GC), which for pyraclostrobin yield substantially higher LOQ values of 86.0 μg/kg and are therefore unsuitable for trace-level multi-residue screening where sensitivity below 10 μg/kg is required [4]. Laboratories designing or validating multi-residue LC-MS/MS methods should prioritize the inclusion of Pyraclostrobin-d6 to ensure pyraclostrobin quantification meets sensitivity and accuracy benchmarks alongside other analytes in the panel.

Method Development and Validation Requiring Certified Metrological Traceability

For analytical method developers creating new LC-MS/MS assays for pyraclostrobin or validating existing methods for new matrices (e.g., tropical fruits where matrix effects vary significantly between longan, banana, pineapple, guava, and papaya [5]), Pyraclostrobin-d6 CRM provides the certified reference material necessary for establishing method accuracy and precision. The ISO 17034 certification ensures that the standard itself does not introduce uncontrolled bias into the method validation process, a critical consideration when establishing method performance characteristics (recovery, repeatability, reproducibility) for submission to regulatory agencies or peer-reviewed publication [2]. Method developers should document the use of certified Pyraclostrobin-d6 in their validation reports and account for the documented ~0.01–0.03 minute retention time shift relative to native pyraclostrobin when establishing chromatographic integration parameters [6].

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